molecular formula C2H5I B1600969 Iodoethane-2-13C CAS No. 54073-41-5

Iodoethane-2-13C

Cat. No. B1600969
Key on ui cas rn: 54073-41-5
M. Wt: 156.958 g/mol
InChI Key: HVTICUPFWKNHNG-OUBTZVSYSA-N
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Patent
US04364874

Procedure details

Tri-n-decyl aluminum was reacted with methyl iodide in the presence of an excess of diethylaluminum chloride at 60° C. and yielded about 38% ethyl iodide and dimethylaluminum chloride and/or ethylmethylaluminum chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([Al:11](CCCCCCCC[CH2:30][CH3:31])[CH2:12]CCCCCCCCC)CCCCCCCCC.C[I:33].[Cl-:34].[CH2:35]([Al+:37][CH2:38]C)[CH3:36]>>[CH2:30]([I:33])[CH3:31].[Cl-:34].[CH3:1][Al+:11][CH3:12].[Cl-:34].[CH2:35]([Al+:37][CH3:38])[CH3:36] |f:2.3,5.6,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCC)[Al](CCCCCCCCCC)CCCCCCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C(C)[Al+]CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)I
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 38%
Name
Type
product
Smiles
[Cl-].C[Al+]C
Name
Type
product
Smiles
[Cl-].C(C)[Al+]C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04364874

Procedure details

Tri-n-decyl aluminum was reacted with methyl iodide in the presence of an excess of diethylaluminum chloride at 60° C. and yielded about 38% ethyl iodide and dimethylaluminum chloride and/or ethylmethylaluminum chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([Al:11](CCCCCCCC[CH2:30][CH3:31])[CH2:12]CCCCCCCCC)CCCCCCCCC.C[I:33].[Cl-:34].[CH2:35]([Al+:37][CH2:38]C)[CH3:36]>>[CH2:30]([I:33])[CH3:31].[Cl-:34].[CH3:1][Al+:11][CH3:12].[Cl-:34].[CH2:35]([Al+:37][CH3:38])[CH3:36] |f:2.3,5.6,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCC)[Al](CCCCCCCCCC)CCCCCCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C(C)[Al+]CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)I
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 38%
Name
Type
product
Smiles
[Cl-].C[Al+]C
Name
Type
product
Smiles
[Cl-].C(C)[Al+]C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04364874

Procedure details

Tri-n-decyl aluminum was reacted with methyl iodide in the presence of an excess of diethylaluminum chloride at 60° C. and yielded about 38% ethyl iodide and dimethylaluminum chloride and/or ethylmethylaluminum chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([Al:11](CCCCCCCC[CH2:30][CH3:31])[CH2:12]CCCCCCCCC)CCCCCCCCC.C[I:33].[Cl-:34].[CH2:35]([Al+:37][CH2:38]C)[CH3:36]>>[CH2:30]([I:33])[CH3:31].[Cl-:34].[CH3:1][Al+:11][CH3:12].[Cl-:34].[CH2:35]([Al+:37][CH3:38])[CH3:36] |f:2.3,5.6,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCC)[Al](CCCCCCCCCC)CCCCCCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C(C)[Al+]CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)I
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 38%
Name
Type
product
Smiles
[Cl-].C[Al+]C
Name
Type
product
Smiles
[Cl-].C(C)[Al+]C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04364874

Procedure details

Tri-n-decyl aluminum was reacted with methyl iodide in the presence of an excess of diethylaluminum chloride at 60° C. and yielded about 38% ethyl iodide and dimethylaluminum chloride and/or ethylmethylaluminum chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([Al:11](CCCCCCCC[CH2:30][CH3:31])[CH2:12]CCCCCCCCC)CCCCCCCCC.C[I:33].[Cl-:34].[CH2:35]([Al+:37][CH2:38]C)[CH3:36]>>[CH2:30]([I:33])[CH3:31].[Cl-:34].[CH3:1][Al+:11][CH3:12].[Cl-:34].[CH2:35]([Al+:37][CH3:38])[CH3:36] |f:2.3,5.6,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCC)[Al](CCCCCCCCCC)CCCCCCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C(C)[Al+]CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)I
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 38%
Name
Type
product
Smiles
[Cl-].C[Al+]C
Name
Type
product
Smiles
[Cl-].C(C)[Al+]C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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